Arachidonoyl m-Nitroaniline

Beschreibung

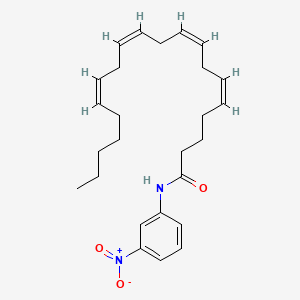

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(3-nitrophenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(30)31/h6-7,9-10,12-13,15-16,19-21,23H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDPRAMDXERDT-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modifications of Arachidonoyl M Nitroaniline

Synthetic Pathways for Arachidonoyl Amides

The synthesis of arachidonoyl amides, including arachidonoyl m-nitroaniline, generally involves the formation of an amide bond between the carboxyl group of arachidonic acid and an amine. This can be achieved through several chemical strategies. A common laboratory approach is the coupling of arachidonic acid with the desired amine, such as m-nitroaniline. This typically requires the activation of the carboxylic acid group of arachidonic acid, for instance, by converting it to an acyl chloride, which then readily reacts with the amine.

In addition to standard solution-phase chemistry, solid-phase synthesis methodologies have been developed to expedite the creation of diverse anandamide (B1667382) analogues. nih.govacs.org One such method utilizes a repetitive copper-mediated coupling reaction between terminal alkynes and propargyl or allylic halides to construct the fatty acid backbone on a solid support. acs.orgcolab.ws This approach allows for the diversification of both the fatty acid chain and the amine headgroup. acs.org

Biosynthetic pathways also provide insight into the formation of arachidonoyl amides. While not used for the commercial synthesis of this compound, the enzymatic pathways for anandamide (N-arachidonoylethanolamine) are well-studied. One major pathway involves the transfer of arachidonic acid from a phospholipid like phosphatidylcholine to phosphatidylethanolamine (B1630911), forming N-arachidonoyl phosphatidylethanolamine (NAPE). researchgate.net This precursor is then cleaved by a specific phospholipase D (NAPE-PLD) to release anandamide. researchgate.netpnas.org An alternative pathway involves the reverse action of FAAH, which can catalyze the condensation of free arachidonic acid and ethanolamine, although this is generally less favorable under physiological conditions. nih.gov

Table 1: General Synthetic Approaches for Arachidonoyl Amides

| Synthesis Strategy | Description | Key Reagents/Enzymes | Example Product Class | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acid Activation | Activation of arachidonic acid's carboxyl group followed by reaction with an amine. | Thionyl chloride (for acyl chloride), coupling agents (e.g., DCC, EDC) | General Amides | General Organic Chemistry Principles |

| Solid-Phase Synthesis | Stepwise construction of the molecule on a solid resin support, allowing for rapid diversification. | Wang resin, Copper catalysts | Anandamide Analogues | acs.org |

| Enzymatic (Biosynthesis) | Formation from lipid precursors catalyzed by specific enzymes. | N-acyltransferase, NAPE-PLD | N-Acylethanolamines (e.g., Anandamide) | researchgate.net |

| Enzymatic (Reverse Hydrolysis) | Condensation of free fatty acid and amine catalyzed by a hydrolase operating in reverse. | Fatty Acid Amide Hydrolase (FAAH) | Anandamide | nih.gov |

Derivatization Strategies for Reporter Group Integration

The defining feature of this compound is the integration of a reporter group—m-nitroaniline—which allows for the colorimetric detection of enzyme activity. caymanchem.com Upon hydrolysis of the amide bond by FAAH, the yellow dye m-nitroaniline is released, and its appearance can be monitored spectrophotometrically at approximately 410 nm. caymanchem.com

The primary strategy for integrating this reporter group is the amide bond formation described in the synthetic pathways. The choice of amine dictates the nature of the resulting substrate. By selecting m-nitroaniline as the amine coupling partner for arachidonic acid, the reporter group is built directly into the substrate's structure.

More broadly, derivatization strategies are employed to create a variety of molecular probes to study biological systems. These can involve:

Late-stage derivatization: Introducing reporter groups or functional handles at a late step in the synthesis, often using highly efficient reactions like "click chemistry". scispace.com

Multi-functional tagging: Employing sequential reactions to label different functional groups (e.g., amines, hydroxyls, carboxylates) within a molecule or a class of metabolites to enhance their detection, for instance, by mass spectrometry. nih.gov

In the case of this compound, the integration is direct. The synthesis itself is the derivatization, creating a tool to probe the activity and selectivity of FAAH. medchemexpress.comszabo-scandic.com

Analogues and Structural Variations of this compound

A wide range of analogues and structural variations of this compound have been synthesized to explore the structural requirements of cannabinoid receptors and the substrate specificity of FAAH. These variations typically involve modifications to the fatty acyl chain or the amine headgroup.

Aniline (B41778) Isomers: A direct analogue is arachidonoyl p-nitroaniline, which features the nitro group at the para position of the aniline ring instead of the meta position. medchemexpress.com This allows for investigation into how the position of the reporter group affects enzyme kinetics.

Acyl Chain Length and Saturation: Analogues with different fatty acid chains are used to probe the acyl chain selectivity of FAAH. caymanchem.com For example, decanoyl m-nitroaniline uses a shorter, saturated 10-carbon chain in place of the 20-carbon, polyunsaturated arachidonoyl chain. caymanchem.com

Headgroup Modification: The m-nitroaniline headgroup can be replaced with various other chemical moieties. The parent endogenous compound is anandamide (N-arachidonoylethanolamine). caymanchem.com Other synthetic analogues include N-arachidonoyl dopamine (B1211576) (NADA), arachidonoyl 2'-fluoroethylamide, and arachidonoyl amide, which lacks the hydroxyl group of anandamide. medchemexpress.comcaymanchem.comnih.gov

Backbone Modification: More significant structural changes include replacing the amide bond with less easily hydrolyzed groups, such as ether or carbamate (B1207046) linkages, to create more metabolically stable analogues. acs.org

These structural variations are invaluable tools for dissecting the pharmacology and biochemistry of the endocannabinoid system.

Table 2: Selected Analogues and Structural Variations

| Compound Name | Structural Variation from this compound | Purpose/Significance | Reference(s) |

|---|---|---|---|

| Arachidonoyl p-Nitroaniline | Nitro group at para position of aniline ring | FAAH substrate; study of reporter group position | medchemexpress.com |

| Decanoyl m-Nitroaniline | Saturated C10 acyl chain instead of C20:4 arachidonoyl chain | Probe acyl chain selectivity of FAAH | caymanchem.com |

| Anandamide (N-Arachidonoylethanolamine) | Ethanolamine headgroup instead of m-nitroaniline | Endogenous FAAH substrate and cannabinoid receptor ligand | caymanchem.com |

| N-Arachidonoyl Dopamine (NADA) | Dopamine headgroup instead of m-nitroaniline | Endogenous ligand for cannabinoid and vanilloid receptors | nih.gov |

| Arachidonyl Carbamates | Carbamate linkage instead of amide bond | Metabolically stabilized analogues | acs.org |

| Tail-Substituted Anandamide Analogues | Aryl or heterocyclic rings added to the terminus of the acyl chain | Probe hydrophobic binding pockets of cannabinoid receptors | nih.gov |

Enzymatic Hydrolysis and Kinetic Characterization by Fatty Acid Amide Hydrolase

Arachidonoyl m-nitroaniline (AmNA) serves as a valuable chromogenic substrate for characterizing the activity of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. caymanchem.commedchemexpress.com The hydrolysis of AmNA by FAAH releases a yellow-colored product, m-nitroaniline, which allows for convenient spectrophotometric monitoring of the enzyme's activity. caymanchem.com This section details the mechanistic aspects of this enzymatic reaction, the specific kinetic parameters of AmNA hydrolysis, and a comparative analysis with other related substrates.

Methodological Applications of Arachidonoyl M Nitroaniline in Biochemical Assays

Spectrophotometric Determination of FAAH Activity

The primary application of Arachidonoyl m-Nitroaniline is in the spectrophotometric measurement of FAAH activity. This method is based on the enzymatic hydrolysis of the amide bond in the substrate by FAAH, which releases two products: arachidonic acid and the chromogenic compound m-nitroaniline.

The utility of this compound as a substrate for FAAH lies in the spectral properties of its hydrolysis product, m-nitroaniline. While the intact substrate is essentially colorless, the released m-nitroaniline imparts a distinct yellow color to the solution. caymanchem.com This color change can be quantitatively measured using a spectrophotometer. The released m-nitroaniline has a specific absorbance maximum at a wavelength of 410 nm, and its concentration can be calculated using its molar extinction coefficient (ε) of 13,500 M⁻¹cm⁻¹. caymanchem.com This direct relationship between enzymatic activity and color development allows for a continuous or endpoint assay to determine the rate of FAAH-mediated hydrolysis. The simplicity of this colorimetric readout makes the assay convenient and accessible for many research laboratories. caymanchem.com

To ensure accurate and reproducible measurements of FAAH activity, the assay conditions must be carefully optimized. Research has established optimal parameters for pH, temperature, and buffer composition.

pH: FAAH exhibits optimal catalytic activity at an alkaline pH. The enzyme's catalytic mechanism involves a serine-serine-lysine triad (B1167595), and the efficiency of the hydrolysis is dependent on the deprotonation of a key lysine (B10760008) residue. nih.govmdpi.com Consequently, assays are typically performed in buffers with a pH of 9.0. nih.govresearchgate.net

Temperature: Assays are generally conducted at temperatures ranging from room temperature (approximately 23°C) to 37°C. nih.govresearchgate.net

Buffer Systems: A common buffer system for this assay is Tris-HCl, often at a concentration of 125 mM, supplemented with 1 mM EDTA. nih.govresearchgate.net In some applications, detergents like Triton X-100 are included in the lysis buffer to solubilize the membrane-bound FAAH enzyme and ensure its accessibility to the substrate. nih.govresearchgate.net

Table 1: Optimized Conditions for FAAH Spectrophotometric AssayHigh-Throughput Screening Methodologies for FAAH Modulators

The search for novel therapeutic agents often involves screening large libraries of chemical compounds for their ability to inhibit or activate a target enzyme. The colorimetric assay using this compound is well-suited for high-throughput screening (HTS) of FAAH modulators. Its simple, robust "mix-and-read" format can be readily adapted to a multi-well plate format (e.g., 96-well plates), allowing for the simultaneous testing of numerous compounds. caymanchem.com The rate of color development at 410 nm is measured in the presence of test compounds, and a decrease in color intensity compared to a control indicates potential inhibition of FAAH. This methodology provides a rapid and cost-effective primary screen to identify lead compounds for further development.

Applications in Enzyme Purification and Characterization Studies

This compound and its structural analogs are instrumental in the characterization of FAAH's enzymatic properties and in monitoring its purification. By using a series of nitroaniline substrates with different fatty acid acyl chains (e.g., arachidonoyl C20:4 vs. decanoyl C10:0), researchers can probe the acyl chain selectivity and binding specificity of the FAAH active site. caymanchem.comresearchgate.net For instance, studies have used substrates like arachidonoyl p-nitroaniline (ApNA) and decanoyl p-nitroaniline (DpNA) to determine the kinetic parameters (Kₘ and kcat) of FAAH from various sources, revealing the enzyme's preference for long-chain unsaturated fatty acids. researchgate.netmedchemexpress.com This approach has been fundamental in understanding how the enzyme recognizes its endogenous substrates, such as anandamide (B1667382).

Integration with Activity-Based Protein Profiling (ABPP) Techniques

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique that uses active site-directed covalent probes to assess the functional state of entire enzyme families in complex biological samples. researchgate.netannualreviews.org While substrate assays using this compound measure the activity of a specific, often purified, enzyme, ABPP provides a broader view of an inhibitor's selectivity. These two methods are highly complementary and are often used in conjunction. nih.govnih.gov

For example, a researcher might first use the this compound assay to determine the potency (IC₅₀ value) of a new inhibitor against purified FAAH. nih.gov Subsequently, competitive ABPP can be used to profile this inhibitor's selectivity across the entire serine hydrolase superfamily in native cell or tissue lysates. annualreviews.orgnih.gov In this approach, the proteome is treated with the inhibitor before being labeled with a broad-spectrum fluorescent ABPP probe. A selective inhibitor will prevent the probe from binding to FAAH, resulting in the loss of a fluorescent band on a gel, while leaving the labeling of other hydrolases unaffected. This integrated approach provides a comprehensive understanding of an inhibitor's potency and proteome-wide selectivity, which is critical for the development of safe and effective therapeutics. nih.gov

Structure Activity Relationships Sar in Faah Substrates and Inhibitors

Impact of Nitroaniline Moiety Position on Enzymatic Interaction

The position of the nitro group on the aniline (B41778) headgroup of an arachidonoyl amide substrate has a discernible impact on its interaction with FAAH. Both Arachidonoyl m-Nitroaniline and its isomer, Arachidonoyl p-Nitroaniline, are recognized as substrates by FAAH, leading to the enzymatic release of their respective yellow chromogenic products, m-nitroaniline and p-nitroaniline. medchemexpress.commedchemexpress.com This indicates that the active site of FAAH can accommodate the steric and electronic differences presented by both the meta and para isomers.

The primary role of the nitroaniline group in these synthetic substrates is to act as a reporter group; its release upon amide bond hydrolysis can be measured spectrophotometrically. The position of the nitro group (meta or para) alters the electronic properties of the amide bond and the stability of the resulting aniline leaving group. While detailed kinetic comparisons are not extensively documented in publicly available literature, the fact that both are used as substrates suggests that neither substitution pattern completely prevents binding or hydrolysis. medchemexpress.com The different electronic distribution in the m-nitro versus the p-nitro isomer could influence the rate of acylation or deacylation, the two key steps in the catalytic cycle of serine hydrolases like FAAH. Further direct comparative studies would be required to quantify the precise differences in binding affinity (K_m) and catalytic turnover rate (k_cat) between these two positional isomers.

Role of Arachidonoyl Chain Conformation and Unsaturation

The arachidonoyl chain, a 20-carbon chain with four cis double bonds (Δ5, Δ8, Δ11, Δ14), is not merely a passive anchor but plays a dynamic and essential role in substrate recognition and catalysis by FAAH.

Conformational Flexibility and Binding: Molecular dynamics simulations reveal that the flexibility of the arachidonoyl tail is a key determinant for substrate recognition. medchemexpress.com Rather than locking into a single static position, the chain is thought to move between two key cavities within the enzyme: the "membrane access" (MA) channel and the "acyl chain-binding" (AB) cavity. This movement is crucial for positioning the substrate into a catalytically competent conformation for hydrolysis.

Importance of Unsaturation and "Bent" Conformation: The degree of unsaturation in the fatty acid chain is directly correlated with the efficiency of FAAH hydrolysis. The four cis double bonds of the arachidonoyl chain induce a "bent" or "curved" conformation. This specific shape is critical for optimal interaction with aromatic residues, such as Phe432, within the FAAH binding pocket. This interaction helps to properly orient the substrate for an efficient catalytic reaction.

Studies comparing fatty acid amides with varying degrees of unsaturation have demonstrated FAAH's preference for the polyunsaturated arachidonoyl chain. The hydrolysis rates for substrates with fewer double bonds, such as oleoyl (B10858665) (one double bond) or palmitoyl (B13399708) (saturated) chains, are significantly slower than that of anandamide (B1667382) (which has an arachidonoyl chain). This underscores the importance of the specific conformational state adopted by the arachidonoyl chain for efficient binding and turnover.

Interactive Table: Relative Hydrolysis Rates of FAAH Substrates by Acyl Chain Saturation This table illustrates the preference of FAAH for unsaturated acyl chains, with rates normalized relative to anandamide.

| Acyl Chain | Number of Double Bonds | Relative Hydrolysis Rate (%) |

| Arachidonoyl | 4 | 100 |

| Linolenoyl | 3 | ~22 |

| Eicosadienoyl | 2 | ~28 |

| Oleoyl | 1 | ~2 |

| Palmitoyl | 0 | ~1 |

Data is synthesized from reported relative hydrolysis rates.

Comparative Analysis of this compound vs. Arachidonoyl p-Nitroaniline

Both this compound and Arachidonoyl p-Nitroaniline (ApNA) serve as valuable tools in biochemical assays to measure FAAH activity. medchemexpress.commedchemexpress.com They are chromogenic substrates that release a colored product upon hydrolysis, allowing for convenient spectrophotometric monitoring of enzyme kinetics. medchemexpress.comnih.gov

ApNA is a widely studied substrate, and kinetic parameters for its hydrolysis by FAAH from various sources have been determined. For example, with FAAH from Dictyostelium discoideum, ApNA exhibited a K_m of 74 µM and a V_max of 127 nmoles/min/mg. nih.govresearchgate.net The kinetic data for this compound is less commonly reported in the literature, preventing a direct, quantitative comparison of their efficiencies as FAAH substrates.

However, some key points of comparison can be made:

Utility as Substrates : Both compounds are confirmed FAAH substrates, indicating the enzyme's active site can bind and hydrolyze both isomers. medchemexpress.com

Reporter Group : The primary difference for laboratory use lies in the chromophore that is released. Hydrolysis of this compound releases m-nitroaniline, while ApNA releases p-nitroaniline. These products have different optimal absorbance wavelengths, which is a practical consideration for assay design.

Inferred Kinetics : Without direct comparative data, it remains speculative whether the meta or para positioning of the nitro group leads to a more efficient substrate in terms of K_m or V_max. Such differences would arise from subtle changes in how the leaving group interacts with the enzyme's active site during the catalytic process.

Table: Known Kinetic Data for Arachidonoyl p-Nitroaniline (ApNA)

| Enzyme Source | K_m (µM) | V_max (nmol/min/mg) |

| Dictyostelium discoideum FAAH | 74 | 127 |

This data highlights the established use of ApNA in kinetic studies. nih.gov

Structural Determinants for FAAH Substrate Recognition

The ability of FAAH to recognize and hydrolyze substrates like this compound is dictated by specific structural features within the enzyme's binding site.

The Catalytic Triad (B1167595) : Like other serine hydrolases, FAAH employs a catalytic triad of amino acids (Ser241, Ser217, Lys142) to perform the hydrolysis of the amide bond.

Dual-Cavity Binding Site : The substrate binding site is complex, featuring a "membrane access" (MA) channel and an adjacent "acyl chain-binding" (AB) pocket. The MA channel is believed to be the entry route for substrates from the cell membrane. The flexible arachidonoyl chain of the substrate can then move between the MA and the more hydrophobic AB cavity.

The "Dynamic Paddle" : Key residues at the boundary of the MA and AB cavities, notably Phe432 and Trp531, act as a "dynamic paddle." This feature plays a crucial role in guiding the flexible acyl chain, helping to orient the substrate into a bent conformation that is optimal for catalysis.

Acyl Chain Specificity : While the enzyme shows a strong preference for the arachidonoyl chain, it can hydrolyze other fatty acid amides. A residue within the AB pocket, Ile491, has been shown to be a major determinant of acyl chain length specificity. Mutating this residue can dramatically alter the enzyme's preference for long-chain versus medium-chain fatty acid amides.

Cellular and Molecular Studies Utilizing Arachidonoyl M Nitroaniline

Assessment of FAAH Activity in Cell Homogenates

Arachidonoyl m-Nitroaniline (AmNA) is a widely utilized colorimetric substrate for the measurement of Fatty Acid Amide Hydrolase (FAAH) activity in biological samples, including cell homogenates. medchemexpress.comcaymanchem.com The principle of the assay is based on the enzymatic hydrolysis of AmNA by FAAH. This reaction cleaves the amide bond, releasing arachidonic acid and a yellow-colored dye, m-nitroaniline. caymanchem.com The production of m-nitroaniline can be monitored over time by measuring the increase in absorbance at a wavelength of approximately 410 nm using a spectrophotometer. caymanchem.comresearchgate.net This method offers a convenient and high-throughput approach for determining FAAH activity, often employed in a 96-well plate format. caymanchem.com

The use of AmNA is one of several techniques available for quantifying FAAH activity. Alternative methods include fluorometric assays, which use substrates like N-arachidonoyl-7-amino-4-methylcoumarin (Arachidonoyl-AMC) that release a fluorescent product upon hydrolysis, and radiometric assays. sigmaaldrich.cnabcam.comliberty.edunih.gov Radiometric assays typically involve incubating the enzyme preparation with radiolabeled anandamide (B1667382) (AEA), such as [¹⁴C]-AEA, and then quantifying the radioactive products (e.g., [¹⁴C]-ethanolamine) following their separation from the substrate. nih.govmdpi.com

Below is a comparative overview of common methods for assessing FAAH activity.

| Assay Method | Substrate Example | Detection Principle | Advantages | Disadvantages |

| Colorimetric | This compound (AmNA) | Spectrophotometric measurement of a colored product (m-nitroaniline). caymanchem.com | Simple, cost-effective, suitable for high-throughput screening. caymanchem.com | Lower sensitivity compared to other methods. |

| Fluorometric | Arachidonoyl-AMC | Fluorometric measurement of a fluorescent product (AMC). abcam.comnih.gov | High sensitivity, suitable for high-throughput screening. sigmaaldrich.cn | Potential for interference from fluorescent compounds in the sample. |

| Radiometric | [¹⁴C-ethanolamine]-AEA | Scintillation counting of a radiolabeled product ([¹⁴C]-ethanolamine). nih.gov | High sensitivity and specificity, considered a gold standard. | Requires handling of radioactive materials and specialized equipment. |

| LC-MS/MS | Endogenous Anandamide | Mass spectrometry quantification of product (Arachidonic Acid). nih.gov | Highly specific and quantitative, can measure multiple analytes. | Requires sophisticated and expensive equipment. |

Monitoring Endocannabinoid Metabolism in Cell Culture Models

By enabling the precise measurement of FAAH activity, AmNA serves as an essential tool for studies aimed at monitoring the metabolism of endocannabinoids, particularly anandamide (N-arachidonoylethanolamide, AEA), in various cell culture models. caymanchem.com FAAH is the principal enzyme responsible for terminating the biological actions of AEA by hydrolyzing it into arachidonic acid and ethanolamine. nih.govresearchgate.net

In cellular models, researchers frequently use FAAH inhibitors to probe the enzyme's role in endocannabinoid turnover. Inhibition of FAAH leads to a decrease in the breakdown of AEA, resulting in the accumulation of this signaling lipid. researchgate.net Studies utilizing different cell lines have demonstrated that blocking FAAH activity significantly reduces the cellular uptake and clearance of exogenously applied AEA. nih.gov This occurs because the enzymatic degradation of intracellular AEA by FAAH helps maintain a concentration gradient that drives the transport of AEA from the extracellular space into the cell. nih.gov Therefore, monitoring FAAH activity with substrates like AmNA allows for the characterization of compounds that can modulate endogenous AEA levels, providing insights into the regulation of endocannabinoid signaling.

Role of FAAH in Modulating Cellular Signaling Pathways

FAAH plays a critical role in modulating cellular signaling pathways by controlling the intracellular concentrations of anandamide and other bioactive fatty acid amides. sigmaaldrich.cnnih.gov Anandamide is a key signaling molecule that exerts its effects by interacting with various cellular targets, most notably the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govnih.gov

The use of FAAH inhibitors in cellular studies has been instrumental in elucidating these signaling roles. By preventing AEA degradation, these inhibitors cause an elevation of endogenous AEA levels, leading to enhanced activation of its downstream targets. For instance, research has shown that FAAH inhibition can result in a CB1 receptor-mediated decrease in sympathetic tone. nih.gov In other contexts, the resulting accumulation of AEA can potentiate signaling through TRPV1 channels. nih.gov

Furthermore, FAAH modulation has been shown to have significant effects on inflammatory signaling. In microglial cells, the brain's resident immune cells, inhibition of FAAH activity can reduce the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the production of inflammatory mediators. mdpi.comresearchgate.net

| Signaling Pathway | Key Mediator(s) | Effect of FAAH Inhibition | Cellular Consequence |

| Cannabinoid Receptor Signaling | Anandamide (AEA) | Increased AEA levels lead to enhanced activation of CB1/CB2 receptors. nih.gov | Modulation of neurotransmission, immune response, and cardiovascular function. nih.gov |

| Vanilloid Receptor Signaling | Anandamide (AEA) | Elevated AEA can potentiate Ca²⁺ influx through TRPV1 channels. nih.gov | Involvement in pain perception and sensory signaling. |

| Inflammatory Signaling | AEA, Pro-inflammatory enzymes (iNOS, COX-2) | Reduced expression of iNOS and COX-2 in microglia. mdpi.comresearchgate.net | Attenuation of neuroinflammatory responses. |

| Lipoamino Acid Signaling | N-arachidonoyl glycine (B1666218) (NAGly) | Increased levels of NAGly and other N-acyl amino acids. nih.gov | Analgesia and modulation of other neuronal targets. nih.gov |

Investigation of FAAH's Contribution to Lipid Mediator Homeostasis

FAAH is a central enzyme in the regulation of lipid signaling, contributing significantly to the homeostasis of a broad class of lipid mediators beyond just anandamide. sigmaaldrich.cn FAAH is an integral membrane enzyme that hydrolyzes a diverse range of N-acylethanolamides (NAEs) and other N-acyl amino acids (NAAs), positioning it as a key node in the complex network of lipid signaling. researchgate.netnih.govelifesciences.org

Pharmacological or genetic inhibition of FAAH results in the accumulation of its various substrates. This includes not only AEA but also other bioactive lipids like N-palmitoylethanolamide (PEA), N-oleoylethanolamine (OEA), and N-arachidonoyl glycine (NAGly), each with distinct physiological functions. nih.govnih.govnih.gov The study of FAAH's substrate selectivity helps to understand its specific contribution to lipid mediator balance.

It is also important to distinguish FAAH's role from that of other enzymes involved in endocannabinoid metabolism. The other major endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG), is primarily catabolized by monoacylglycerol lipase (B570770) (MAGL), not FAAH. nih.govmdpi.com This enzymatic division of labor highlights the specific, yet broad, role of FAAH in controlling the levels and actions of the N-acyl amide family of lipid mediators.

| Lipid Mediator | Abbreviation | Primary Degrading Enzyme | Known Biological Role |

| N-arachidonoylethanolamide | AEA | FAAH | Endocannabinoid signaling, pain, mood. nih.gov |

| N-palmitoylethanolamide | PEA | FAAH | Anti-inflammatory, analgesic. researchgate.net |

| N-oleoylethanolamine | OEA | FAAH | Satiety signal, regulation of fat metabolism. researchgate.net |

| N-arachidonoyl glycine | NAGly | FAAH | Analgesic activity. nih.gov |

| 2-arachidonoylglycerol | 2-AG | MAGL, ABHD6/12 | Endocannabinoid signaling, synaptic plasticity. nih.govmdpi.com |

FAAH Activity in Specific Cell Types and Tissue Preparations

The use of substrates like this compound allows for the quantitative comparison of FAAH activity across a wide variety of specific cell types and tissue preparations. caymanchem.comsigmaaldrich.cn Such studies have revealed that FAAH expression and activity can vary significantly, reflecting the diverse roles of endocannabinoid signaling throughout the body.

Research has documented FAAH activity in numerous cultured cell lines. For example, studies on rat cell lines, including C6 glioma, RBL-2H3 basophilic leukemia, and AT1 prostate cancer cells, have shown that all these lines express functional FAAH, albeit at different levels. nih.gov FAAH activity has also been characterized in BV-2 microglial cells, where its role in neuroinflammation is a subject of intense investigation. mdpi.com

In addition to cultured cells, FAAH activity is routinely measured in tissue homogenates. The enzyme is particularly abundant in the brain and liver. sigmaaldrich.cnnih.gov Subcellular fractionation studies have confirmed that FAAH is an integral membrane enzyme and have also identified its presence in specific compartments such as neuronal nuclear matrix fractions, suggesting complex roles in cellular regulation. sigmaaldrich.cnmdpi.com

| Cell Type / Tissue | Organism | Significance of FAAH Activity |

| C6 Glioma Cells | Rat | Model for studying FAAH in glial cells and its relation to AEA uptake. nih.gov |

| RBL-2H3 Cells | Rat | Model system where FAAH inhibition clearly reduces AEA uptake. nih.gov |

| BV-2 Microglia | Mouse | Investigated for its role in modulating neuroinflammatory processes. mdpi.com |

| P19 Embryonal Carcinoma Cells | Mouse | Murine cell line shown to express active FAAH. nih.gov |

| Brain Homogenate | Rat, Mouse | High FAAH activity reflects its critical role in terminating AEA signaling in the CNS. nih.govnih.gov |

| Liver Homogenate | Rat, Mouse | High FAAH activity, involved in systemic lipid metabolism. sigmaaldrich.cn |

| Neuronal Nuclear Matrix | Rat | Suggests potential roles for FAAH and endocannabinoid signaling in nuclear regulation. mdpi.com |

Pre Clinical Research and Animal Model Applications

Assessment of FAAH Activity in Animal Tissues and Organs

Arachidonoyl m-Nitroaniline is a chromogenic substrate used to measure FAAH activity in a variety of animal tissues and organs. medchemexpress.comglpbio.commedchemexpress.combiomarker.hu When AmNA is hydrolyzed by FAAH, it releases m-nitroaniline, a yellow-colored dye that can be quantified spectrophotometrically. biomarker.hu This allows for a straightforward and convenient method to determine the rate of FAAH activity in tissue homogenates. biomarker.hunih.gov

For instance, studies have utilized AmNA to assess FAAH activity in the brains of rats and mice. glpbio.comnih.govoup.com In one such study, researchers used AmNA to measure FAAH activity in the hypothalamus of mice to understand the role of the endocannabinoid system in feeding behavior. nih.govoup.comresearchgate.net The assay involves incubating tissue homogenates with AmNA and measuring the resulting color change to determine enzyme activity. nih.govoup.com

Below is an interactive data table summarizing the application of this compound in assessing FAAH activity in animal tissues.

| Animal Model | Tissue/Organ | Research Focus | Reference |

| Rat | Brain | General FAAH activity measurement | glpbio.com |

| Mouse | Hypothalamus | Role of FAAH in feeding behavior and energy homeostasis | nih.govoup.comresearchgate.net |

| Rat | Brain Microsomes | Development of new FAAH inhibitors | medchemexpress.com |

Modulation of Endocannabinoid Levels in in vivo Systems via FAAH Inhibition

By acting as a substrate for FAAH, this compound is used in assays to screen for and characterize FAAH inhibitors. medchemexpress.commedchemexpress.com Inhibition of FAAH leads to an increase in the levels of its endogenous substrates, such as the endocannabinoid anandamide (B1667382) (AEA). wikipedia.orgnih.gov This modulation of endocannabinoid levels in in vivo systems is a key area of pre-clinical research.

Elevated anandamide levels resulting from FAAH inhibition have been associated with various therapeutic effects, including analgesic, anxiolytic, neuroprotective, and anti-inflammatory responses. wikipedia.org While AmNA itself is a substrate and not an inhibitor, it is instrumental in the development and testing of compounds that do inhibit FAAH. For example, by measuring the reduction in the hydrolysis of AmNA in the presence of a test compound, researchers can determine the compound's efficacy as a FAAH inhibitor.

The following table illustrates the principle of how FAAH inhibition, studied using substrates like AmNA, affects endocannabinoid levels.

| Action | Consequence | Downstream Effect |

| FAAH Inhibition | Decreased breakdown of anandamide (AEA) | Increased levels of AEA |

| Increased AEA | Enhanced activation of cannabinoid receptors (CB1 and CB2) | Potential therapeutic effects (e.g., analgesia, anxiolysis) |

Role of FAAH in Animal Models of Lipid Metabolism Dysregulation

Research using tools like this compound has shed light on the role of FAAH in lipid metabolism. Studies in animal models have linked alterations in FAAH activity and endocannabinoid signaling to conditions of lipid metabolism dysregulation, such as obesity. nih.govoup.com

For example, a study on melanocortin-4 receptor knockout (MC4R-/-) mice, which exhibit hyperphagia and obesity when fed a high-fat diet, investigated the endocannabinoid system's role in this phenotype. nih.govoup.comresearchgate.net The researchers measured hypothalamic FAAH expression and activity, using AmNA in their assays, and found elevated FAAH levels in the knockout mice. nih.govresearchgate.net This suggests a complex interplay between melanocortin signaling, the endocannabinoid system, and the regulation of food intake and energy balance. Deletion of the FAAH gene in mice has been shown to cause obesity, highlighting the enzyme's importance in metabolic control. oup.com

Studies on Neurobiological Functions in Animal Models

The use of this compound in FAAH activity assays is crucial for studying the neurobiological functions of the endocannabinoid system in animal models. FAAH and the endocannabinoids it regulates are implicated in a wide range of neurological processes, including pain perception, anxiety, and mood. wikipedia.orgscience.gov

By enabling the identification and characterization of FAAH inhibitors, research utilizing AmNA contributes to the understanding of how modulating endocannabinoid levels can impact these functions. For instance, increasing anandamide levels through FAAH inhibition is a strategy being explored for its potential antidepressant-like effects. researchgate.net A study investigating the effects of adolescent THC exposure in mice found that subsequent treatment with a FAAH inhibitor could rescue some of the induced depressive-like behaviors, pointing to the therapeutic potential of targeting this enzyme. researchgate.net

Investigations in Non-Mammalian Model Organisms (e.g., Dictyostelium discoideum)

The utility of this compound and its analogs, such as Arachidonoyl p-nitroaniline, extends to studies in non-mammalian model organisms like the slime mold Dictyostelium discoideum. medchemexpress.com This organism has been used to study the binding and catalytic properties of FAAH enzymes, including mammalian FAAH. medchemexpress.com The hydrolysis of these substrates by FAAH in Dictyostelium allows for enzyme kinetic studies to characterize the specificity of the enzyme. medchemexpress.com This research in simpler organisms can provide fundamental insights into the function of FAAH that are applicable to more complex systems.

Future Directions and Emerging Research Avenues

Development of Advanced Spectroscopic Probes Based on Arachidonoyl m-Nitroaniline Scaffolds

The fundamental structure of this compound serves as a valuable starting point for creating more sophisticated research tools. While its colorimetric properties are useful for standard assays, the development of advanced spectroscopic probes is a key area of future research. Scientists are working on modifying the this compound scaffold to create fluorescent probes. These new probes could offer higher sensitivity and allow for real-time imaging of FAAH activity within living cells and complex biological systems. rsc.orgacs.org

For instance, researchers have developed a near-infrared (NIR) fluorescent probe, DAND, which is activated by FAAH to enable real-time detection and imaging of the enzyme's activity. rsc.org Another probe, THPO, was designed to have long excitation and emission wavelengths, making it suitable for monitoring FAAH in living systems. acs.org The development of such probes is crucial for high-throughput screening methods aimed at discovering novel FAAH inhibitors from natural or synthetic sources. rsc.orgacs.org The goal is to create a toolbox of probes with varied spectroscopic properties (e.g., different colors of fluorescence, longer lifetimes) to allow for multiplexed imaging, where the activity of FAAH can be observed simultaneously with other cellular processes.

High-Resolution Structural Biology of FAAH-Substrate Interactions

Understanding precisely how FAAH binds to its substrates is fundamental to designing highly specific and effective inhibitors. High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy are critical in this endeavor. While the structure of FAAH has been solved, obtaining crystal structures of the enzyme in complex with its natural substrates like anandamide (B1667382) is challenging due to their rapid breakdown. acs.orgnih.gov

This is where substrate analogs, including those derived from the arachidonoyl scaffold, become invaluable. By co-crystallizing FAAH with non-hydrolyzable analogs or trapped intermediates, researchers can capture a snapshot of the binding event. nih.govnih.govpnas.orgnih.gov These studies have revealed the intricate details of the active site, including a catalytic triad (B1167595) of Ser241, Ser217, and Lys142, and distinct channels for substrate entry and product exit. acs.orgnih.govmdpi.com Future work will focus on obtaining even higher-resolution structures with a wider variety of substrate and inhibitor mimics to understand the dynamic conformational changes the enzyme undergoes during catalysis. acs.orgplos.org This knowledge will be instrumental in designing next-generation FAAH inhibitors with improved selectivity and potency.

Computational Modeling and In Silico Profiling of FAAH Activity

Computational approaches are becoming increasingly powerful in drug discovery and biochemical research. amegroups.org Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations allow scientists to model the behavior of FAAH and its interaction with substrates like this compound at an atomic level. acs.orgacs.org These simulations can predict how a substrate or inhibitor will bind to the active site, the energy of this interaction, and the conformational changes that occur in the enzyme. acs.orgacs.org

In silico profiling involves using computer models to screen large libraries of virtual compounds for their potential to inhibit FAAH. nih.govmdpi.comacs.org This dramatically speeds up the initial stages of drug discovery. mdpi.com For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies help in understanding how the chemical structure of a compound relates to its inhibitory activity, guiding the design of more potent molecules. mdpi.com Future directions will involve the use of artificial intelligence and machine learning to build more predictive models of FAAH activity, integrating data from structural biology, kinetics, and inhibitor screening to create a comprehensive virtual model of the enzyme. nih.gov

Table 1: Key Residues in the FAAH Active Site Involved in Substrate/Inhibitor Binding

| Residue | Role in Catalysis and Binding | Source |

|---|---|---|

| Ser241 | Catalytic nucleophile; forms a covalent intermediate with the substrate/inhibitor. | acs.orgnih.govmdpi.com |

| Ser217 | Part of the catalytic triad; mediates proton transfer. | acs.orgnih.govmdpi.com |

| Lys142 | Part of the catalytic triad; activates Ser241 and protonates the leaving group. | acs.orgnih.govmdpi.com |

| Phe432 / Trp531 | Form a "dynamic paddle" at the junction of the access channels, influencing substrate entry. | nih.govplos.org |

Translational Research Implications for Modulating FAAH in Disease Models (Pre-Clinical)

The ultimate goal of studying FAAH is to translate the basic scientific findings into new therapies for human diseases. Pharmacological or genetic inactivation of FAAH leads to increased levels of anandamide and other fatty acid amides, which has been shown in preclinical animal models to produce analgesic (pain-relieving), anti-inflammatory, anxiolytic (anxiety-reducing), and antidepressant effects. mdpi.comnih.govbiorxiv.orgnih.gov

A significant body of research focuses on testing FAAH inhibitors in animal models of various conditions:

Pain and Inflammation: FAAH inhibitors have demonstrated effectiveness in models of neuropathic and inflammatory pain. amegroups.orgmdpi.comnih.gov

Neurodegenerative Diseases: In models of Alzheimer's disease, inhibiting FAAH has been shown to reduce neuroinflammation, amyloid pathology, and cognitive deficits. biorxiv.orgmdpi.comnih.gov

Anxiety and Depression: FAAH knockout mice and animals treated with FAAH inhibitors show reduced anxiety-like behaviors. nih.govnih.gov

Cancer: Some studies suggest that inhibiting FAAH can reduce the proliferation of certain cancer cells, such as in breast cancer models. oncotarget.com

Future translational research will continue to explore the therapeutic potential of FAAH inhibitors in a wider range of disease models. nih.gov The development of PET (Positron Emission Tomography) tracers for FAAH allows for the visualization of the enzyme in the living brain, helping to determine the appropriate dosage of inhibitors needed to engage the target in clinical trials. snmjournals.org

Integration with Multi-Omics Approaches in Lipid Research

To fully understand the biological role of FAAH, it is essential to look beyond single molecules and pathways. Multi-omics approaches, which simultaneously analyze different types of biological molecules from a single sample, are providing a more holistic view. nih.gov This involves integrating:

Genomics: Studying the FAAH gene and its variants (like the C385A polymorphism) that can affect enzyme activity and disease susceptibility. wikipedia.orgpnas.org

Transcriptomics: Analyzing the expression levels of the FAAH gene and other related genes in different tissues and disease states. mdpi.comnih.govresearchgate.net

Proteomics: Quantifying the levels of the FAAH protein and identifying its interaction partners. nih.govnih.gov

Lipidomics: Measuring the levels of all lipids, including FAAH substrates (like anandamide) and products (like arachidonic acid), to see how they change when FAAH is inhibited. mdpi.comlipotype.com

By combining these datasets, researchers can build comprehensive network models of lipid metabolism and signaling. For example, a multi-omics study in breast cancer pointed to the importance of oxylipin metabolism, where FAAH is a key player. mdpi.comnih.govresearchgate.net Future research will increasingly rely on these integrated approaches to identify new biomarkers for disease and to understand the system-wide effects of modulating FAAH activity.

Exploring Novel Physiological Roles of FAAH Beyond Endocannabinoid Hydrolysis

While FAAH is primarily known for breaking down endocannabinoids like anandamide, emerging evidence suggests it may have a broader role in lipid metabolism. nih.govwikipedia.orgnih.gov The enzyme can hydrolyze a range of other fatty acid amides, including N-palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which have their own distinct biological activities, often independent of cannabinoid receptors. mdpi.comnih.gov

FAAH is also known to hydrolyze N-acyl taurines (NATs), which are involved in processes like calcium channel activation. wikipedia.org Furthermore, some research indicates that FAAH may be involved in the metabolism of N-acyl amino acids. uniprot.org A fascinating and unexpected discovery showed that FAAH can catalyze the cleavage of a carbon-carbon bond in a specific multi-target drug, a previously unknown catalytic behavior for the enzyme. unisob.na.it

Future research will focus on identifying new endogenous substrates for FAAH and elucidating their physiological functions. This could reveal novel signaling pathways regulated by FAAH and suggest new therapeutic applications for its inhibitors, potentially in areas like metabolic diseases or cardiovascular conditions. nih.govnih.gov Understanding this broader substrate scope is crucial for a complete picture of FAAH's role in biology.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anandamide (N-arachidonoylethanolamine) |

| DAND |

| THPO |

| N-palmitoylethanolamide (PEA) |

| Oleoylethanolamide (OEA) |

| N-acyl taurines (NATs) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for m-nitroaniline to minimize byproduct formation?

- m-Nitroaniline is synthesized via nitration of aniline. However, protonation of the amino group under acidic conditions generates anilinium ions, which direct nitration to the meta position. To minimize para-nitroaniline byproducts, use controlled protonation by adjusting acid concentration (e.g., H₂SO₄/HNO₃ mixtures) and reaction temperature. Evidence suggests that steric hindrance at the ortho position favors para products, while protonation shifts selectivity toward meta .

- Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

Q. How can m-nitroaniline be distinguished from its isomers (o- and p-nitroaniline) in mixed samples?

- Use spectrophotometric methods with genetic algorithm-based wavelength selection (GA-WLS) combined with principal component-artificial neural network (PCA-ANN) models. Absorbance data between 200–500 nm can differentiate isomers with root mean square errors (RMSE) of 0.7848 (m), 0.2864 (o), and 0.1851 (p) .

- Experimental Design : Prepare calibration matrices (1.0–18.0 µg/mL) and validate with synthetic or environmental samples.

Q. What spectroscopic techniques are most effective for characterizing m-nitroaniline derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹).

- UV-Vis Spectroscopy : Detects electronic transitions; m-nitroaniline shows λmax at ~350 nm in neutral solvents .

- XPS : Resolves nitrogen environments (N 1s peaks for -NH₂ and -NO₂ groups) in polymeric derivatives .

- Methodological Note : Cross-validate with <sup>1</sup>H NMR for structural confirmation (e.g., aromatic proton splitting patterns).

Advanced Research Questions

Q. How does solvent composition influence the protonation equilibrium of m-nitroaniline?

- In water-DMSO mixtures, protonation equilibria shift with solvent polarity. At 60 mol% DMSO, the pKa of protonated m-nitroaniline decreases by ~1.9 units compared to water due to reduced solvation of H⁺ ions .

- Experimental Protocol :

Prepare solvent mixtures (0–100% DMSO).

Measure absorbance spectra (250–425 nm) at varying HClO₄ concentrations (0.001–0.05 M).

Calculate equilibrium constants using the relationship:

where = neutral m-nitroaniline and = protonated form .

Q. What strategies enhance the conductivity of m-nitroaniline-based polymers?

- Polymerization : Initiate with aniline and oxidize using ammonium persulfate (APS). However, conductivity remains low (~10<sup>−6</sup> S/cm) due to electron-withdrawing -NO₂ groups disrupting π-conjugation .

- Advanced Modification :

- Co-polymerize with electron-rich monomers (e.g., aniline derivatives) to improve charge transport.

- Dope with HCl or camphorsulfonic acid to protonate imine sites.

Q. How do host-guest interactions with crown ethers affect m-nitroaniline’s reactivity?

- 18-crown-6 forms 1:1 complexes with m-nitroaniline via H-bonding between ether oxygens and -NH₂/-NO₂ groups. X-ray diffraction reveals distorted geometries that may stabilize transition states in nucleophilic reactions .

- Application : Use crown ethers to modulate solubility in nonpolar solvents for regioselective functionalization.

Data Contradiction Analysis

Q. Why do studies report conflicting ratios of m- vs. p-nitroaniline during aniline nitration?

- Discrepancies arise from variations in:

- Acid Strength : High H⁺ concentrations favor anilinium ion formation, increasing m selectivity.

- Steric Effects : Bulky substituents disfavor ortho nitration, indirectly promoting para products .

- Resolution : Standardize reaction conditions (e.g., 40% H₂SO₄ at 0–5°C) and quantify products via HPLC.

Q. Why do solvent-dependent λmax values for m-nitroaniline vary across studies?

- Solvent polarity and hydrogen-bonding capacity alter π→π* transition energies. For example, in dioxane-water mixtures, λmax shifts due to solvent-solute interactions, with discrepancies attributed to impurities or measurement timing (e.g., acetanilide formation in acidic media) .

- Best Practice : Use freshly prepared solutions and high-purity solvents for reproducibility.

Applications in Drug Development

Q. Can m-nitroaniline derivatives act as anti-inflammatory agents?

- Thiourea Derivatives : React m-nitroaniline with nicotinoylisothiocyanate to form intermediates with anti-inflammatory activity. Mechanistic studies suggest nucleophilic attack by the -NH₂ group on the thiocyanate electrophile, followed by rearrangement .

- Characterization : Confirm product structure via <sup>13</sup>C NMR (carbonyl signals at ~170 ppm) and assess bioactivity in vitro (e.g., COX-2 inhibition assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.